Discovery and development history of isoxazoline insecticides
Discovery and development history of isoxazoline insecticides
An In-depth Technical Guide to the Discovery and Development of Isoxazoline Insecticides
Introduction
The isoxazoline class of insecticides and acaricides represents a major breakthrough in pest control, emerging in the 21st century as a critical tool for both veterinary and agricultural applications.[1] These synthetic compounds are characterized by a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms. Their prominence stems from a novel mode of action that is highly effective against a broad spectrum of ectoparasites, including fleas, ticks, and mites, as well as various agricultural pests.[2][3] A key feature of isoxazolines is their distinct target site, which circumvents cross-resistance issues with many older classes of insecticides, making them invaluable for resistance management programs.[3][4][5]
Discovery and Historical Development
The journey of isoxazoline insecticides began around the year 2000 with pioneering research conducted by scientists at Nissan Chemical Industries.[6][7] The initial discovery is sometimes described as fortuitous, potentially arising from investigations into the chemical class of diamide insecticides.[7] This research led to the identification of a lead isoxazoline compound, paving the way for the development of an entirely new class of potent parasiticides.[6]
The discovery generated significant interest from major agrochemical and animal health companies. This led to extensive research and the filing of numerous patents. The first isoxazoline products for veterinary use, afoxolaner (NexGard) and fluralaner (Bravecto), were launched in 2013-2014, followed by sarolaner (Simparica) in 2015 and lotilaner (Credelio) in 2017.[6] These products, formulated as oral chewables or topical solutions, offered unprecedented long-lasting efficacy against fleas and ticks on companion animals. Subsequently, the class was developed for agricultural use with compounds like fluxametamide and isocycloseram (also known as Plinazolin).[4][7][8]
Mechanism of Action
Isoxazolines exert their parasiticidal effects by acting as potent non-competitive antagonists of ligand-gated chloride channels.[2][9] Their primary molecular targets are the γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, the glutamate-gated chloride channels (GluCls) in the nervous systems of invertebrates.[8][9][10]
By binding to a unique site on these receptors, isoxazolines block the influx of chloride ions into postsynaptic neurons.[2][7][11] This inhibition prevents the hyperpolarization of the neuronal membrane, disrupting normal nerve signal transmission and leading to uncontrolled neuronal activity, hyperexcitation, paralysis, and ultimately the death of the parasite.[7][10][12]
This mechanism is distinct from that of other GABA receptor antagonists like fiproles and cyclodienes.[13] This unique binding site means that isoxazolines are effective against pest populations that have developed resistance to these older insecticides.[5][13] Due to this novel mode of action, the Insecticide Resistance Action Committee (IRAC) has classified isoxazolines in their own group, Group 30: GABA-gated chloride channel allosteric modulators.[5][13] A crucial advantage of this class is its high selectivity for invertebrate nerve and muscle cells over their mammalian counterparts, which contributes to their excellent safety profile for treated animals.[2][4][10][12]
Data Presentation
Table 1: Key Commercial Isoxazoline Insecticides
| Compound Name | Representative Trade Name(s) | Year of First Market Introduction | Primary Application |
| Afoxolaner | NexGard | 2014 | Veterinary (Dogs)[6] |
| Fluralaner | Bravecto | 2014 | Veterinary (Dogs, Cats)[6] |
| Sarolaner | Simparica | 2015 | Veterinary (Dogs)[6] |
| Lotilaner | Credelio, Xdemvy | 2017 | Veterinary (Dogs, Cats), Human[6][8] |
| Isocycloseram | Plinazolin, Verdavis | ~2023 | Agricultural[7] |
| Fluxametamide | - | - | Agricultural[8] |
Table 2: Efficacy Data of Selected Isoxazolines Against Various Pests
| Compound | Pest Species | Efficacy (LC₅₀) | Reference |
| Fluralaner | Plutella xylostella (Diamondback Moth) | 0.022 µ g/adult (LD₅₀, bee toxicity) | [14] |
| Fluxametamide | Plutella xylostella | 0.593 mg/L | [14] |
| Isocycloseram | Blattella germanica (German Cockroach) | 5-15 ng/insect (LD₅₀) | [11] |
| Compound 32 (Novel) | Plutella xylostella | 0.26 mg/L | [3] |
| Compound D36 (Novel) | Plutella xylostella | 0.025 mg/L | [4] |
| Compound D36 (Novel) | Spodoptera frugiperda (Fall Armyworm) | 0.934 mg/L | [4] |
| Compound E3 (Novel) | Plutella xylostella | 0.19 mg/L | [15] |
| Compound E3 (Novel) | Pyrausta nubilalis (European Corn Borer) | 0.182 mg/L | [15] |
| Compound 10o (Novel) | Mythimna separata (Oriental Armyworm) | 5.23 µg/mL | [16] |
| Compound 10o (Novel) | Aedes aegypti (Yellow Fever Mosquito) | 0.35 µg/mL | [16] |
Table 3: Pharmacokinetic Properties of Veterinary Isoxazolines in Dogs
| Compound | Bioavailability (%) | Elimination Half-life (T₁/₂) | Reference |
| Afoxolaner | 74% | ~14 days | [12] |
| Sarolaner | >85% | 11-12 days | [12] |
| Fluralaner | - | ~12-15 days | [12] (Safety margin data) |
Experimental Protocols
Synthesis: 1,3-Dipolar Cycloaddition
The most common strategy for synthesizing the isoxazoline core structure is the 1,3-dipolar cycloaddition reaction.[6][17][18] This method offers a highly efficient and regioselective pathway to the desired 5-membered heterocycle.
General Methodology:
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Nitrile Oxide Generation: A substituted nitrile oxide is generated in situ from a precursor, typically an aldoxime, via oxidation or from a hydroximoyl halide through dehydrohalogenation with a base. For example, a substituted benzaldoxime can be treated with a chlorinating agent like N-chlorosuccinimide (NCS).[19]
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Cycloaddition: The generated nitrile oxide, which acts as the 1,3-dipole, is immediately reacted with a dipolarophile, which is a substituted alkene.
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Reaction Conditions: The reaction is typically carried out in an appropriate organic solvent at room temperature or with gentle heating.
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Purification: The resulting isoxazoline derivative is isolated and purified using standard techniques such as column chromatography.
Bioassay: Insecticidal Activity Against Plutella xylostella
The leaf-dip bioassay is a standard method for evaluating the efficacy of insecticides against leaf-eating pests.[19]
Methodology:
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Compound Preparation: The synthesized isoxazoline compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. This stock is then diluted with water containing a surfactant (e.g., 0.05% Tween-80) to create a series of test concentrations.
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Leaf Treatment: Fresh cabbage discs (or other suitable host plant leaves) are dipped into the prepared test solutions for approximately 30 seconds. Control discs are dipped in the solvent-surfactant solution without the test compound.
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Drying: The treated discs are allowed to air dry completely.
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Exposure: The dried discs are placed individually into petri dishes lined with filter paper. A set number (e.g., 10) of second- or third-instar larvae of P. xylostella are carefully transferred onto each disc.
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Incubation: The petri dishes are maintained under controlled conditions of temperature, humidity, and light.
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Mortality Assessment: Larval mortality is recorded at specified time points, typically after 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
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Data Analysis: The mortality data is subjected to probit analysis to calculate the LC₅₀ (median lethal concentration) value for each compound.
Target Site Interaction: Molecular Docking
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the binding site of a target protein (receptor). This method was used to preliminarily verify the mode of action of novel isoxazoline candidates.[3][15][16]
Methodology:
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Receptor Preparation: A three-dimensional structure of the target protein (e.g., the insect GABA receptor) is obtained, often through homology modeling if an experimental structure is unavailable. The structure is prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket.
-
Ligand Preparation: The 3D structures of the isoxazoline compounds are generated and their energy is minimized to obtain a stable conformation.
-
Docking Simulation: A docking algorithm is used to systematically place the ligand into the defined binding site of the receptor in various orientations and conformations.
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Scoring and Analysis: Each resulting pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues, providing insight into the binding mode.
Conclusion
The discovery and rapid development of isoxazoline insecticides have fundamentally changed the landscape of ectoparasite control in veterinary medicine and provided a valuable new tool for managing agricultural pests. Their novel mechanism of action, targeting invertebrate GABA- and glutamate-gated chloride channels, offers high efficacy and a solution to resistance against older insecticide classes. The commercial success of compounds like fluralaner and afoxolaner has spurred continuous research. Current efforts focus on designing next-generation isoxazolines with optimized properties, such as improved insecticidal spectrum and enhanced safety profiles for non-target organisms, particularly vital pollinators like bees.[14][19] The isoxazoline class stands as a testament to innovative chemical design in the ongoing effort to protect animal health and ensure global food security.
References
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- 6. researchgate.net [researchgate.net]
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- 8. Isoxazoline - Wikipedia [en.wikipedia.org]
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- 10. Isoxazolines: Overview, Clinical Application, Administration [cliniciansbrief.com]
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- 12. Isoxazoline Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]
- 13. The mode of action of isocycloseram: A novel isoxazoline insecticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and evaluation of novel isoxazoline derivatives containing 2-phenyloxazoline moieties as potential insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
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